(R)-5,7-Difluorochroman-4-OL
Overview
Description
®-5,7-Difluorochroman-4-OL is a chiral compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms at the 5 and 7 positions of the chroman ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications.
Mechanism of Action
Target of Action
, a drug used to treat stomach and esophagus problems such as acid reflux and ulcers.
Pharmacokinetics
4±400 °C , and its density is predicted to be 1.402±0.06 g/cm3 , which may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of tegoprazan, it may contribute to the therapeutic effects of this drug, which include reducing the amount of acid the stomach makes and relieving symptoms such as heartburn, difficulty swallowing, and persistent cough .
Action Environment
The action, efficacy, and stability of ®-5,7-Difluorochroman-4-OL can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ®-5,7-Difluorochroman-4-OL typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This process uses ketone reductase, coenzyme, and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are mild, and the process uses a small amount of environmentally friendly organic solvent .
Industrial Production Methods: The industrial production of ®-5,7-Difluorochroman-4-OL follows the same principles as the laboratory synthesis but is scaled up to meet commercial demands. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-5,7-Difluorochroman-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-5,7-Difluorochroman-4-OL yields 5,7-difluorochroman-4-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-5,7-Difluorochroman-4-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5,7-Difluorochroman-4-one: The ketone analog of ®-5,7-Difluorochroman-4-OL.
5,7-Difluorochroman-4-amine: An amine derivative with different biological properties.
5,7-Difluorochroman-4-carboxylic acid: A carboxylic acid derivative used in various chemical reactions.
Uniqueness: ®-5,7-Difluorochroman-4-OL is unique due to its chiral nature and the presence of fluorine atoms, which enhance its stability and bioactivity. These properties make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270294-05-7 | |
Record name | (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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